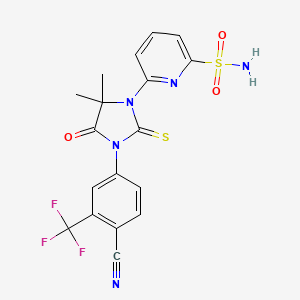
Cinaciguat hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinaciguat, also known as BAY 58-2667, is an experimental drug for the treatment of acute decompensated heart failure . It is a novel activator of soluble guanylate cyclase (sGC), a receptor for nitric oxide . This activation increases the biosynthesis of cyclic GMP, resulting in vasodilation .
Molecular Structure Analysis
Cinaciguat occupies the haem pocket in the β H-NOX domain and sGC shows both inactive and active conformations . These structures suggest a converged mechanism of sGC activation by pharmacological compounds .Chemical Reactions Analysis
Cinaciguat is an activator of sGC that binds to a regulatory site, resulting in activation in an NO-independent manner . It activates the enzyme even if it has been oxidized or rendered heme deficient .Physical And Chemical Properties Analysis
Cinaciguat hydrochloride is a crystalline solid with a molecular formula of C36H39NO5 • HCl and a formula weight of 602.2 g/mol .Wissenschaftliche Forschungsanwendungen
Soluble Guanylyl Cyclase (sGC) Activator
BAY 58-2667 hydrochloride is a potent soluble guanylyl cyclase (sGC) activator . It binds to heme-free sGC , which is the primary cellular receptor for nitric oxide (NO). NO binds and activates a heme group in sGC, initiating the conversion of GTP to the second messenger cGMP .
Cardiovascular Disease Treatment
Cinaciguat has been linked to the treatment of cardiovascular diseases . The impairment of NO signaling, which Cinaciguat can counteract, has been linked to hypertension, hyperlipidemia, cardiovascular disease, and diabetes .
Treatment of Acute Decompensated Heart Failure (ADHF)
Cinaciguat is used in the treatment of acute decompensated heart failure (ADHF) . It binds to sGC’s NO-sensory H-NOX domain when it is heme-depleted .
Protection Against Ischemia/Reperfusion Injury
In animal studies, Cinaciguat has been shown to protect against ischemia/reperfusion injury . This refers to tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.
Reduction of Morbidity and Mortality in Response to Endotoxic Shock
Cinaciguat has been shown to reduce morbidity and mortality in response to endotoxic shock in animal studies . Endotoxic shock is a severe reaction to bacterial endotoxins, and this finding suggests potential applications in sepsis treatment.
Prevention of Diabetic Cardiomyopathy
Cinaciguat has been shown to prevent cardiac dysfunction in a rat model of type-1 diabetes mellitus . It effectively raised cGMP levels and restored cGMP-PKG signaling in the myocardium .
Limitation of Cardiomyocyte Hypertrophy
Cinaciguat has been shown to limit cardiomyocyte hypertrophy . This refers to the enlargement of the heart muscle cells, which can lead to heart disease.
Wirkmechanismus
Target of Action
BAY 58-2667 hydrochloride, also known as Cinaciguat hydrochloride, primarily targets the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway and plays a crucial role in various physiological processes .
Mode of Action
Cinaciguat hydrochloride acts specifically on oxidized/heme-free sGC by binding to the enzyme’s heme pocket and mimicking the nitric-oxide-bound heme group . It directly activates sGC in a NO-independent manner . This activation leads to an increase in the biosynthesis of cyclic guanosine monophosphate (cGMP), resulting in vasodilation .
Biochemical Pathways
The activation of sGC by Cinaciguat hydrochloride leads to an increase in the levels of cGMP . cGMP is a second messenger involved in various physiological processes, including the regulation of vascular tone, cardiac function, and neurotransmission . The increased cGMP levels further activate protein kinase G (PKG), which has multiple downstream effects, including the opening of mitochondrial K ATP channels .
Pharmacokinetics
Cinaciguat hydrochloride pharmacokinetics were well described using an open, two-compartment model with an ‘effect compartment’ and elimination from the central compartment . The population mean estimates for the clearance and volume of distribution at steady state were 26.4 L/h and 18.4 L, respectively . The pharmacokinetics were linear, with no dose-dependent or time-dependent effects on the clearance or volume of distribution, and with moderate interindividual variability .
Eigenschaften
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMBJOVHATVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 58-2667 hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

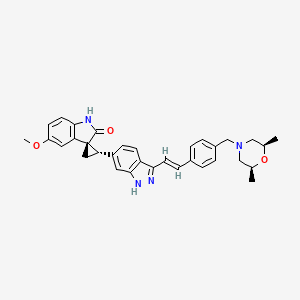
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

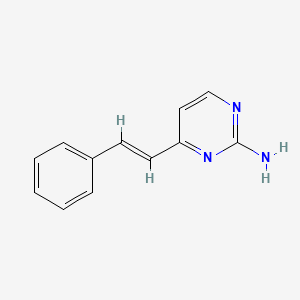
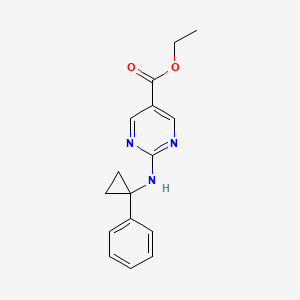
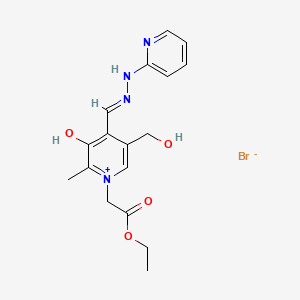
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
